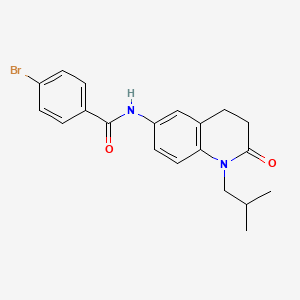
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The cinnamamide moiety adds further potential for biological activity, making this compound of significant interest in medicinal chemistry.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
For example, some thiazole derivatives have been found to inhibit the growth of certain types of cancer cells . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
For example, it could potentially interfere with pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and cell growth or survival .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability and can be designed to have desirable pharmacokinetic properties .
Result of Action
For example, it could potentially inhibit the growth of certain types of cells, reduce inflammation, alleviate pain, inhibit microbial growth or viral replication, promote diuresis, prevent seizures, protect nerve cells, and kill cancer cells .
Action Environment
For example, the compound’s efficacy could be reduced in acidic environments or at high temperatures, or it could be enhanced or inhibited by the presence of certain other substances .
Méthodes De Préparation
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves the reaction of 2-aminothiazole with cinnamoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions:
Major Products: These reactions can yield a variety of products, including sulfoxides, sulfones, amines, and substituted thiazoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its combination of the thiazole and cinnamamide moieties, which may confer enhanced biological activity and specificity compared to other thiazole derivatives.
Propriétés
IUPAC Name |
(E)-N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-12(18)8-11-9-20-14(16-11)17-13(19)7-6-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,18)(H,16,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDOLOSHCPKIAZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/new.no-structure.jpg)
![N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2466664.png)
![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2466665.png)
![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)
![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2466671.png)



![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2466682.png)
